6-[3-(3-Methylisoxazol-5-yl)propoxy]pyridazine-3-carbonitrile
Overview
Description
“6-[3-(3-Methylisoxazol-5-yl)propoxy]pyridazine-3-carbonitrile” is a chemical compound with the molecular formula C12H12N4O2 . It is also known by other names such as “3-Pyridazinecarbonitrile, 6-[3-(3-methyl-5-isoxazolyl)propoxy]-” and "6-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]pyridazine-3-carbonitrile" .
Synthesis Analysis
The synthesis of this compound or related compounds involves the reaction of 5-methyl isoxazole-3-carboxylic acid with thiocarbohydrazide and various substituted 3- (2-bromo acetyl) coumarins under simple reaction conditions .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code "1S/C16H18N2O2/c1-11-7-14 (10-17)8-12 (2)16 (11)19-6-4-5-15-9-13 (3)18-20-15/h7-9H,4-6H2,1-3H3" .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C12H12N4O2) and its InChI code .Scientific Research Applications
Synthesis and Characterization
- 6-[3-(3-Methylisoxazol-5-yl)propoxy]pyridazine-3-carbonitrile is involved in various synthesis and characterization processes. For example, it can be synthesized via reactions involving compounds like benzaldehyde, ethyl cyanoacetate, and ammonium acetate, leading to the formation of complex structures used for further chemical analysis and applications (Elewa, Abdelhamid, Hamed, & Mansour, 2021).
Antibacterial and Antitumor Activities
- The compound plays a significant role in antimicrobial and anticancer research. Studies have shown that derivatives of pyridazine-3-carbonitrile exhibit antibacterial and antitumor activities, suggesting potential applications in medical research and drug development (Elewa et al., 2021).
Antioxidant Activity
- Research has explored the antioxidant properties of derivatives of pyridazine-3-carbonitrile. Compounds synthesized from this chemical have shown potent antioxidant activity, indicating its usefulness in studies focused on oxidative stress and related diseases (Kawale, Vartale, & Kalyankar, 2017).
Structural Studies and Crystallography
- The compound has been used in structural studies, including X-ray crystallography, to elucidate the structures of newly synthesized chemical entities. This is essential for understanding the molecular configuration and potential applications of these compounds (Hassan, Mostafa, Bräse, & Nieger, 2013).
Synthesis of Fused Heterocyclic Compounds
- It serves as a precursor in the synthesis of various fused heterocyclic compounds, which are vital in the development of new pharmaceutical agents and materials with unique properties (Salem, Farhat, Errayes, & Madkour, 2015).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It is recommended to avoid ingestion and inhalation, avoid dust formation, and keep in a dry, cool, and well-ventilated place .
properties
IUPAC Name |
6-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]pyridazine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-9-7-11(18-16-9)3-2-6-17-12-5-4-10(8-13)14-15-12/h4-5,7H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPADYLYLZSTFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCOC2=NN=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[3-(3-Methylisoxazol-5-yl)propoxy]pyridazine-3-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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